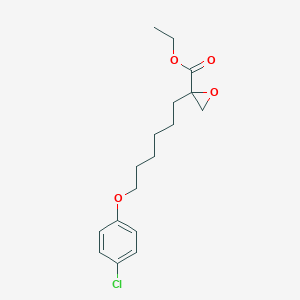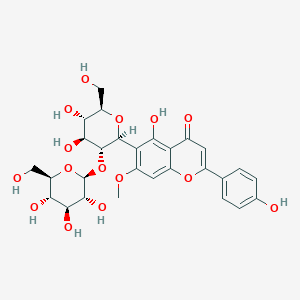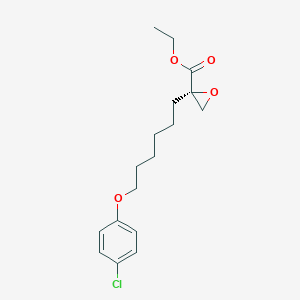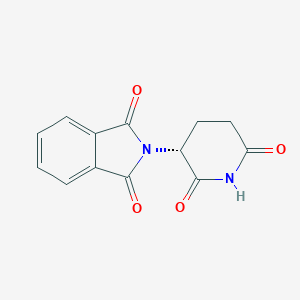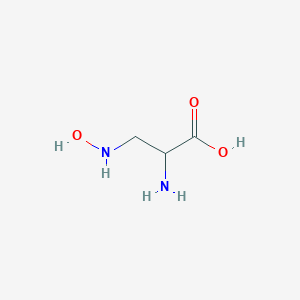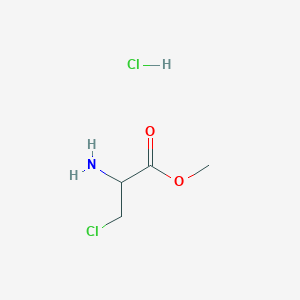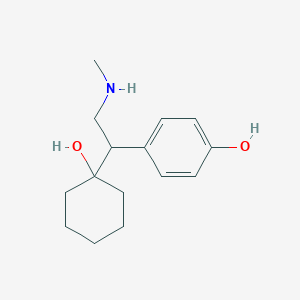
N,O-Didesmethylvenlafaxine
Overview
Description
N,O-Didesmethylvenlafaxine: is a secondary amino compound that is N-methylethanamine substituted by a 1-hydroxycyclohexyl and a 4-hydroxyphenyl group at position 1. It is a metabolite of the drug venlafaxine, which is an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class .
Mechanism of Action
Target of Action
N,O-Didesmethylvenlafaxine is a metabolite of venlafaxine , an antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class . The primary targets of this compound are the serotonin and norepinephrine transporters, which are key neurotransmitters in mood regulation .
Mode of Action
It is understood that this compound, like its parent drug venlafaxine, potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood .
Biochemical Pathways
This compound affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their signaling . The downstream effects include mood elevation and alleviation of depressive symptoms .
Pharmacokinetics
Its parent drug venlafaxine is primarily metabolized by cyp2d6 and cyp2c19 isoenzymes to its major metabolite o-desmethylvenlafaxine, and in parallel to n-desmethylvenlafaxine and this compound . The single-dose pharmacokinetics of desvenlafaxine, another metabolite of venlafaxine, are linear and dose-proportional in a dose range of 50 to 600 mg per day . With once-daily dosing, steady-state plasma concentrations are achieved within approximately 4 to 5 days .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on serotonin and norepinephrine neurotransmission. By inhibiting the reuptake of these neurotransmitters, this compound enhances their signaling, leading to mood elevation and alleviation of depressive symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, residues of the parent drug venlafaxine and its metabolites, including this compound, have been detected in marine mussels, indicating that these compounds can persist in the environment . .
Biochemical Analysis
Biochemical Properties
N,O-Didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway . It works by blocking the transporter reuptake proteins for key neurotransmitters affecting mood, thereby leaving more active neurotransmitters in the synapse .
Cellular Effects
Its parent compound, venlafaxine, is known to influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
It is known to be a very strong basic compound, based on its pKa .
Temporal Effects in Laboratory Settings
In laboratory settings, residues of the antidepressant venlafaxine were occasionally detected at ng/g dw level. N-desmethylvenlafaxine (NDV) was the most frequently detected metabolite followed by this compound .
Dosage Effects in Animal Models
Studies on venlafaxine have shown that plasma concentrations of (+) venlafaxine were found to be higher than those of R (-) venlafaxine .
Metabolic Pathways
This compound is involved in the venlafaxine metabolism pathway . Venlafaxine is metabolized to its major active metabolite o-desmethylvenlafaxine (ODV) via the cytochrome P450 (CYP) 2D6 enzyme system in the liver, and also to minor metabolites, N-desmethylvenlafaxine and this compound .
Transport and Distribution
It is known that venlafaxine and its metabolites can be detected in marine mussels at trace levels .
Subcellular Localization
It is known that venlafaxine and its metabolites can be detected in marine mussels at trace levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,O-Didesmethylvenlafaxine is primarily formed through the biotransformation of venlafaxine in the liver. The major enzymes involved in this process are cytochrome P450 isoenzymes, specifically CYP2D6 and CYP3A4 . The demethylation reactions that lead to the formation of this compound involve the removal of methyl groups from venlafaxine.
Industrial Production Methods: Industrial production of this compound typically involves the synthesis of venlafaxine followed by controlled demethylation reactions using specific reagents and conditions to achieve the desired metabolite. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N,O-Didesmethylvenlafaxine undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Hydroxylated metabolites.
Reduction: Reduced metabolites.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: N,O-Didesmethylvenlafaxine is used as a reference standard in analytical chemistry for the quantification and identification of venlafaxine and its metabolites in biological samples .
Biology: In biological research, this compound is studied for its role as a metabolite of venlafaxine and its effects on various biological systems .
Medicine: In medical research, this compound is investigated for its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic effects .
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of venlafaxine formulations and in the study of drug metabolism and interactions .
Comparison with Similar Compounds
O-Desmethylvenlafaxine: Another major metabolite of venlafaxine, which also inhibits the reuptake of serotonin and norepinephrine.
N-Desmethylvenlafaxine: A minor metabolite of venlafaxine with similar pharmacological properties.
Uniqueness: N,O-Didesmethylvenlafaxine is unique in that it undergoes both N-demethylation and O-demethylation, resulting in a distinct chemical structure and potentially different pharmacokinetic and pharmacodynamic properties compared to other metabolites of venlafaxine .
Properties
IUPAC Name |
4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSWXJSQCAEDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891441 | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135308-74-6 | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,O-DIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N,O-Didesmethylvenlafaxine is formed through a sequential metabolic pathway. Venlafaxine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to form O-desmethylvenlafaxine. Subsequently, both CYP2D6 and CYP3A contribute to the further metabolism of O-desmethylvenlafaxine into this compound. [, ]
A: While O-desmethylvenlafaxine demonstrates similar potency to venlafaxine, this compound and N-desmethylvenlafaxine are considered less potent metabolites. [, ] The exact pharmacological activity of this compound requires further investigation.
ANone: Research suggests potential influences on this compound levels based on demographic factors:
ANone: Yes, co-administration of certain drugs, particularly those metabolized by or influencing CYP2D6 activity, can alter this compound concentrations. For instance:
A: A study utilizing liquid chromatography-high-resolution mass spectrometry successfully identified this compound, along with venlafaxine and other metabolites, in the hair samples of newborn twins. [] This detection confirmed in utero exposure to venlafaxine, highlighting the potential of hair analysis for monitoring drug exposure during pregnancy.
ANone: Several analytical methods have been developed for the quantification of this compound in various matrices:
A: Yes, the cytochrome P450 enzyme CYP2D6 plays a crucial role in the metabolism of venlafaxine. Individuals classified as poor metabolizers (PM) for CYP2D6 exhibit significantly reduced clearance of venlafaxine and lower formation rates of its metabolites, including this compound, compared to extensive metabolizers (EM). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)
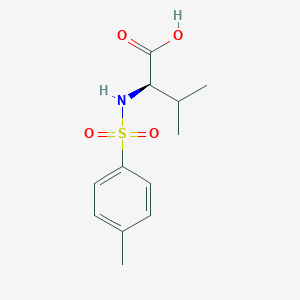
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)
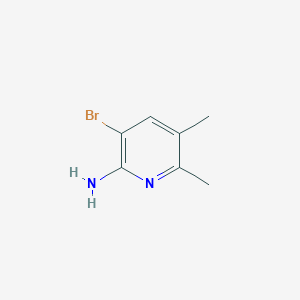
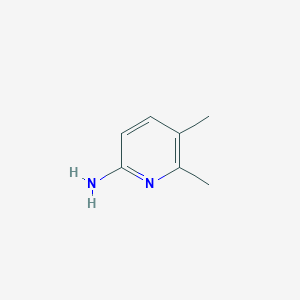
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
